2-(Hexopyranosyloxy)-2-methylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

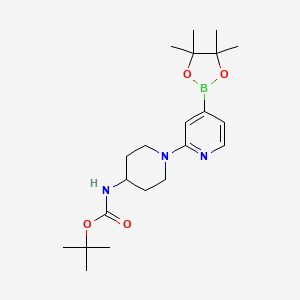

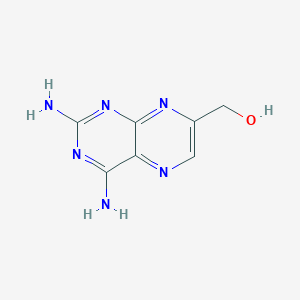

Linamarin is a cyanogenic glucoside found in the leaves and roots of plants such as cassava, lima beans, and flax . It is a glucoside of acetone cyanohydrin and can decompose to the toxic chemical hydrogen cyanide upon exposure to enzymes and gut flora in the human intestine . Despite its potential toxicity, linamarin is widely studied for its various applications in scientific research.

Méthodes De Préparation

Linamarin can be extracted from cassava leaves using various methods. One common method involves the use of acidified methanol, which has been shown to yield higher amounts of linamarin in its intact form compared to other methods . Another method involves the use of dilute hydrochloric acid to extract linamarin from very young cassava leaves . Industrial production methods often involve the use of liquid chromatography-mass spectroscopy (LC-MS) to identify and quantify linamarin in cassava extracts .

Analyse Des Réactions Chimiques

Linamarin undergoes several types of chemical reactions, including enzymatic hydrolysis and oxidation. Upon exposure to the enzyme linamarase, linamarin decomposes to produce acetone cyanohydrin, which further breaks down to release hydrogen cyanide . This reaction is significant because it highlights the potential toxicity of linamarin when consumed in large quantities. The enzymatic breakdown of linamarin is facilitated by the presence of linamarase, an enzyme found in the cell walls of cassava plants .

Applications De Recherche Scientifique

In chemistry, it is used as a model compound to study the properties and behavior of cyanogenic glucosides . In biology and medicine, linamarin has shown potential anticancer activities, particularly in inhibiting the proliferation of cancer cells . It is also used in the study of plant metabolism and the biosynthesis of cyanogenic glucosides . Additionally, linamarin’s ability to release hydrogen cyanide upon enzymatic hydrolysis makes it a subject of interest in toxicology research .

Mécanisme D'action

The mechanism of action of linamarin involves its enzymatic hydrolysis to produce acetone cyanohydrin, which further decomposes to release hydrogen cyanide . This process is facilitated by the enzyme linamarase, which breaks the beta-glucosidic bond in linamarin . The released hydrogen cyanide inhibits cellular respiration by binding to cytochrome c oxidase, an enzyme involved in the electron transport chain . This inhibition prevents the cells from utilizing oxygen, leading to cellular hypoxia and potential cell death .

Comparaison Avec Des Composés Similaires

Linamarin is similar to other cyanogenic glucosides such as lotaustralin, amygdalin, and prunasin . These compounds also release hydrogen cyanide upon enzymatic hydrolysis and share similar toxicological properties . linamarin is unique in its widespread presence in cassava, making it a significant compound in the study of cassava toxicity and its impact on human health . Lotaustralin, for example, is a methylated analogue of linamarin and is found in the same plants . Amygdalin and prunasin are found in the seeds of apricots and apples, respectively .

Propriétés

IUPAC Name |

2-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871761 |

Source

|

| Record name | 2-(Hexopyranosyloxy)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)

![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)

![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)